N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-12-23-15-10-18(28-3)17(27-2)9-14(15)21(26)24(12)7-6-22-20(25)13-4-5-16-19(8-13)30-11-29-16/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25) |
InChI Key |
UGTWLVCPZYLPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclocondensation of 3,4-dimethoxyanthranilic acid with acetic anhydride, followed by methylation.
Procedure
-
Benzoxazinone Intermediate :
-
Quinazolinone Formation :
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 7.45 (s, 1H, H-5), 6.92 (s, 1H, H-8), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid
Oxidation of Piperonal
Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using KMnO4.
Procedure
-
Piperonal (10 mmol) is dissolved in acetone (50 mL) with KMnO4 (30 mmol) and stirred at 0°C for 2 hours.
-
Reaction :
Purification
Amide Coupling Reaction
Activation with Thionyl Chloride
The carboxylic acid is converted to its acid chloride prior to coupling.
Procedure
Coupling with 3-(2-Aminoethyl)quinazolinone
The acid chloride is reacted with the ethylenediamine-functionalized quinazolinone.
Procedure
-
Acid chloride (5 mmol) is added to a solution of 3-(2-aminoethyl)quinazolinone (5 mmol) and pyridine (10 mL) in dichloromethane (30 mL).
-
Reaction :
Alternative Coupling Agents
Characterization Data
-
1H NMR (400 MHz, CDCl3) : δ 7.32 (s, 1H, benzodioxole-H), 6.85 (s, 1H, quinazolinone-H), 4.25 (t, J=6.4 Hz, 2H, CH2N), 3.92 (s, 6H, OCH3), 2.51 (s, 3H, CH3).
-
13C NMR (101 MHz, CDCl3) : δ 167.8 (CONH), 161.2 (C=O), 148.1 (OCH3), 121.6 (benzodioxole-C).
Comparative Analysis of Synthetic Routes
Trade-offs :
-
HATU offers higher yields but is cost-prohibitive for large-scale synthesis.
-
Classical alkylation balances cost and efficiency for research-scale production.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Quinazoline Derivatives with Benzodioxole Substituents
lists multiple quinazoline-based analogs sharing the 1,3-benzodioxole motif but differing in substituents and connectivity:
Key Observations :
Indole and Quinolinone Analogs
Key Observations :
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with methoxy and methyl groups, contributing to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The presence of the benzodioxole moiety enhances its solubility and biological activity.
Research indicates that compounds like this compound exhibit various mechanisms of action, particularly in cancer treatment:
- Inhibition of Growth Factors : The compound may inhibit specific growth factors that are crucial for tumor proliferation.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
- Selective Targeting : The compound selectively interacts with nucleic acids and proteins that contribute to cancer cell survival and proliferation.
Anticancer Activity
Several studies have evaluated the anticancer properties of quinazoline derivatives, including the target compound. For instance:
- In Vitro Studies : These studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating potent antiproliferative activity.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
Case Studies
-
Study on Antitumor Activity :
A study published in ResearchGate explored the synthesis and biological evaluation of quinazoline derivatives. The findings indicated that certain analogs demonstrated significant antitumor activity against human cancer cell lines, supporting the potential use of similar compounds in therapeutic applications . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of quinazoline derivatives. Results showed that modifications to the quinazoline structure could enhance antimicrobial efficacy against resistant strains .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with condensation of quinazolinone and benzodioxole precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) ensures high purity (>95%) .
Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .
Basic: How should researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : Compare and spectra with reference data to verify quinazolinone (δ 6.8–7.2 ppm for aromatic protons) and benzodioxole (δ 5.9–6.1 ppm for methylenedioxy) moieties .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H] at m/z 437.1322 for CHNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C 57.93%, H 4.83%, N 9.65%) .
Advanced: What methodologies are effective for identifying biological targets of this compound?
Answer:
Target identification involves:
- Kinase profiling : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays to detect inhibition (IC) .
- Cellular thermal shift assays (CETSA) : Monitor target engagement by measuring protein stability shifts in lysates treated with the compound .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to quinazoline-recognizing domains (e.g., ATP-binding pockets) .
Contradictions in activity data across studies may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect)?
Answer:
- Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., removing the 6,7-dimethoxy group reduces kinase inhibition by >50%) .
- Meta-analysis : Reconcile data by standardizing variables such as cell lines (e.g., HepG2 vs. HEK293) or incubation times .
Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies?
Answer:
Focus on modular modifications:
- Quinazolinone core : Replace 2-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
- Benzodioxole moiety : Introduce electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on solubility and potency .
- Linker optimization : Test ethylene vs. propylene spacers to determine optimal distance between pharmacophores .
Assay all analogs in parallel using standardized protocols (e.g., 48-hour cytotoxicity assays in triplicate) .
Basic: How can researchers address low solubility in aqueous buffers during in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Surfactants : Add 0.01% Tween-80 to stabilize hydrophobic compounds in cell culture media .
- Prodrug strategies : Synthesize phosphate or acetate derivatives to enhance hydrophilicity .
Advanced: What strategies ensure reproducibility of pharmacological data across labs?
Answer:
- Standardized protocols : Adopt consensus guidelines for cell viability (MTT assay), apoptosis (Annexin V/PI), and protein expression (Western blot) .
- Reference controls : Include known inhibitors (e.g., gefitinib for EGFR) in each experiment to calibrate activity .
- Analytical validation : Share characterized batches of the compound with collaborating labs to eliminate variability in purity .
Advanced: How should contradictory solubility data (e.g., logP predictions vs. experimental) be resolved?
Answer:
- Experimental logP : Measure via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon) .
- Solvate characterization : Use DSC and PXRD to detect polymorphs or hydrates that alter solubility .
- Molecular dynamics simulations : Model solvation shells to identify hydration barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
